Glycine sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6000-44-8 |
|---|---|
Molecular Formula |
C2H5NNaO2 |
Molecular Weight |
98.06 g/mol |
IUPAC Name |
sodium 2-aminoacetate |
InChI |
InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5); |
InChI Key |
HXFCUMCLVYNZDM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.[Na] |
Other CAS No. |
6000-44-8 |
physical_description |
Dry Powder; Liquid Solid; [Sigma-Aldrich MSDS] |
Related CAS |
56-40-6 (Parent) |
sequence |
G |
Synonyms |
Acid, Aminoacetic Aminoacetic Acid Calcium Salt Glycine Cobalt Salt Glycine Copper Salt Glycine Glycine Glycine Carbonate (1:1), Monosodium Salt Glycine Carbonate (2:1), Monolithium Salt Glycine Carbonate (2:1), Monopotassium Salt Glycine Carbonate (2:1), Monosodium Salt Glycine Hydrochloride Glycine Hydrochloride (2:1) Glycine Phosphate Glycine Phosphate (1:1) Glycine Sulfate (3:1) Glycine, Calcium Salt Glycine, Calcium Salt (2:1) Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Sodium Hydrogen Carbonate Hydrochloride, Glycine Monoammonium Salt Glycine Monopotassium Salt Glycine Monosodium Salt Glycine Phosphate, Glycine Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Sodium Glycinate
Synthesis of Sodium Glycinate (B8599266)
The production of sodium glycinate can be achieved through both traditional chemical routes and more contemporary, environmentally conscious methods.
Conventional Synthetic Pathways
The most straightforward and widely employed method for synthesizing sodium glycinate is through the neutralization of glycine (B1666218) with a sodium base. scialert.netdocsdrive.com Typically, this involves reacting an equimolar quantity of glycine with sodium hydroxide (B78521) in an aqueous solution. scialert.netdocsdrive.com The reaction is a simple acid-base neutralization, where the acidic carboxylic acid group of glycine reacts with the hydroxide ion to form water and the sodium salt.
Another conventional route to glycine, and subsequently sodium glycinate, is the ammoniation of chloroacetic acid. google.com However, this method can lead to the formation of iminodiacetic acid as an impurity, which may be undesirable for certain applications. google.com Purification methods, such as ion exchange chromatography, are then necessary to obtain pure glycine, which can then be converted to sodium glycinate. google.com
Green Chemistry Approaches in Sodium Glycinate Synthesis
In line with the principles of green chemistry, which advocate for the use of renewable resources and environmentally benign processes, alternative synthetic strategies are being explored. While direct synthesis of sodium glycinate from renewable feedstocks is less common, the focus of green chemistry in this context often lies in the subsequent use of sodium glycinate in sustainable processes. For instance, the use of sodium glycinate derived from natural sources like glycine, which is a fundamental biological molecule, is inherently a green approach. nih.gov The emphasis then shifts to the environmental impact of the entire process, including the synthesis of its derivatives.
Derivatization and Functionalization of Sodium Glycinate
The reactivity of the amine group in sodium glycinate makes it an excellent nucleophile for reactions with various electrophiles, leading to a wide array of functionalized derivatives. A particularly important class of these derivatives is the acyl glycinate surfactants.
Synthesis of Acyl Glycinate Surfactants
Acyl glycinate surfactants are valued for their mildness, biodegradability, and excellent foaming properties, making them suitable for personal care products. scirp.org These surfactants are synthesized by attaching a fatty acid chain to the nitrogen atom of sodium glycinate via an amide bond.
The traditional method for synthesizing acyl glycinates is the Schotten-Baumann reaction. scirp.orgscirp.org This process involves the acylation of glycine with a fatty acyl chloride in an alkaline aqueous medium. scirp.orgscirp.org The reaction is typically carried out by adding the fatty acyl chloride to a solution of glycine and sodium hydroxide while maintaining a specific pH. Although this method is effective and can produce high yields, it often utilizes hazardous reagents like thionyl chloride or phosphorus trichloride (B1173362) to produce the acyl chloride, which can lead to environmental concerns and undesirable byproducts. scirp.orgscirp.org
A greener alternative to the Schotten-Baumann reaction involves the direct use of fatty acids or their glycerides (oils) as the acylating agents. scirp.orgscirp.orgresearchgate.netdntb.gov.ua In this approach, vegetable oils such as coconut oil, peanut oil, or soybean oil are reacted with sodium glycinate at elevated temperatures. researchgate.netdntb.gov.ua This method avoids the use of toxic acyl chlorides and is considered more environmentally friendly. scirp.org For example, cocoyl glycine has been synthesized directly from coconut oil and sodium glycinate with a reported yield of 87%. scirp.orgscirp.org
| Acylating Agent | Amino Acid | Catalyst | Solvent | Yield (%) | Reference |
| Coconut Oil | Sodium Glycinate | Sodium Methoxide (B1231860) | - | 87 | scirp.orgscirp.orgresearchgate.net |
| Peanut Oil | Sodium Glycinate | Sodium Methoxide | - | Not specified | researchgate.netdntb.gov.ua |
| Soybean Oil | Sodium Glycinate | Sodium Methoxide | - | 86 | researchgate.net |
| Fatty Acid Methyl Esters | Amino Acids | Sodium Methoxide | Glycerol (B35011) | 78.7 (for Sodium N-lauroyl glycinate) | researchgate.net |
| Fatty Acids | Amino Acid Salts | - | - | Not specified | researchgate.net |
To improve the efficiency and selectivity of acyl glycinate synthesis, various catalytic methods have been developed. Sodium methoxide is a commonly used catalyst in the reaction between vegetable oils and sodium glycinate. researchgate.netresearchgate.net It facilitates the transesterification reaction, leading to the formation of the desired acyl glycinate. researchgate.net
More advanced catalytic systems have also been explored. For instance, a method has been patented that utilizes the N-acyl amino acid surfactant itself, or its corresponding anhydride, as a catalyst for the synthesis of the fatty acid chloride intermediate. google.comgoogle.com This self-catalyzing, or "closed-loop," system minimizes waste and can lead to high yields of the final product. google.com For example, sodium lauroyl glycinate can be used to catalyze the formation of lauroyl chloride from lauric acid and thionyl chloride, which is then reacted with glycine to produce more sodium lauroyl glycinate. google.com This process has been shown to be highly efficient, with reported yields of lauroyl chloride at 98%.
Enzymatic Reaction Pathways
The enzymatic synthesis involving sodium glycinate predominantly leads to the formation of N-acyl glycinates, a class of valuable anionic surfactants. These green chemistry approaches utilize enzymes like lipases and aminoacylases, offering mild reaction conditions compared to traditional chemical methods. tandfonline.comnih.gov
Hydrolases, such as lipases and proteases, are commonly employed to catalyze the N-acylation of glycine. nih.gov These enzymes can be used in reverse hydrolysis or aminolysis reactions. For instance, a protease has been used for the synthesis of N-acyl glycinates starting from lauric acid and unprotected glycine, achieving yields of 40%. nih.gov However, the substrate scope for some enzymes can be limited, posing challenges for the acylation of bulkier amino acids. nih.gov
A significant advancement in this area involves protein engineering to enhance enzyme efficacy. Researchers have engineered the enzyme proRML (from Rhizomucor miehei lipase) by modifying its catalytic pocket. nih.govresearchgate.net This engineered enzyme demonstrated a 103-fold increase in aminolysis activity and a 465-fold improvement in catalytic efficiency. nih.gov It facilitates the amidation of a wide range of medium- to long-chain fatty acids (C8–C18) with glycine, achieving high yields. nih.govresearchgate.net For example, the synthesis of N-lauroylglycine reached an 80% yield. nih.govresearchgate.net
A novel enzymatic concept for amidation in an aqueous system involves the glycerol-activation of fatty acids. researchgate.net In this pathway, the lipase (B570770) first catalyzes the formation of glycerol esters from a fatty acid. This is followed by the aminolysis of the ester intermediate with glycine to produce the final N-acyl glycine. nih.govresearchgate.net This ester-amide interconversion cascade is an effective strategy for amide bond formation. nih.gov
Table 1: Yields of N-Acyl Glycines via Engineered Lipase (proRML) Catalysis nih.govresearchgate.net
| Fatty Acid Substrate | Product | Yield |
|---|---|---|
| Decanoic Acid (C10) | N-decanoylglycine | High |
| Lauric Acid (C12) | N-lauroylglycine | 80% |
| Myristic Acid (C14) | N-myristoylglycine | High |
| Oleic Acid (C18:1) | N-oleoylglycine | High |
Investigations into Other Functional Derivatives
The primary functional derivatives of sodium glycinate are the N-acyl glycinates, which function as mild, biodegradable surfactants. chalmers.seresearchgate.net A notable green synthesis method for these derivatives involves the direct reaction of a vegetable oil, such as coconut oil, with sodium glycinate. researchgate.netscirp.org This process avoids the use of toxic reagents like acyl chlorides, which are common in conventional methods like the Schotten-Baumann reaction. researchgate.net
In one such synthesis, coconut oil was reacted directly with sodium glycinate using a sodium methoxide catalyst at 160°C, resulting in an 87% yield of cocoyl glycine. scirp.org The resulting product is a mixture of N-acyl glycines with fatty acid chains of varying lengths, corresponding to the fatty acid profile of the source oil. researchgate.netscirp.org
Table 2: Composition of Cocoyl Glycine Synthesized from Coconut Oil researchgate.net
| Acyl Chain | Component Name | Peak Area (%) |
|---|---|---|
| C8:0 | Octanoyl glycine | 5.0 |
| C10:0 | Decanoyl glycine | 9.0 |
| C12:0 | Lauroyl glycine | 43.0 |
| C14:0 | Myristoyl glycine | 21.0 |
| C16:0 | Palmitoyl glycine | 10.0 |
| C18:2 | Linoleoyl glycine | 1.0 |
| C18:1 | Oleoyl (B10858665) glycine | 7.0 |
| C18:0 | Stearoyl glycine | 4.0 |
Other functional derivatives have also been explored. For example, N-aryl-functionalized amino acids can be synthesized, although these routes often focus on other amino acids or use different catalytic systems. researchgate.net The synthesis of a resveratrol (B1683913) glycinate derivative has also been investigated, highlighting the potential to attach complex molecules to the glycine backbone. etsu.edu
Mechanistic Studies of Sodium Glycinate Reactions
Reaction Mechanism Elucidation in Acylation Processes
The mechanism of acylation to produce N-acyl glycinates differs significantly between chemical and enzymatic pathways. The traditional chemical route is the Schotten-Baumann reaction, which involves the nucleophilic attack of the amino group of glycine on a highly reactive fatty acyl chloride. nih.govresearchgate.net This condensation reaction is conducted under alkaline conditions to neutralize the hydrogen chloride byproduct. nih.gov
In contrast, enzymatic acylation using hydrolases like lipases avoids harsh chemicals. nih.gov The ATP-independent mechanism relies on the transient activation of the carboxylic acid. nih.gov This occurs through the formation of an acyl-enzyme intermediate. nih.gov A more recently developed pathway involves an ester-amide interconversion. nih.gov In this cascade, a lipase first catalyzes the esterification of a fatty acid (e.g., with glycerol), and the resulting ester then undergoes aminolysis by the glycinate nucleophile to form the N-acyl glycine product. nih.govresearchgate.net
Role of Sodium Glycinate in Cyclocondensation Reactions
Catalytic Activity in Aldol-Type Cyclocondensations
The glycinate anion, provided by sodium glycinate, can act as a catalyst in aldol-type condensation and cyclocondensation reactions. The amino group is the key functional moiety that exerts the catalytic effect. tandfonline.com Research has shown that glycine catalyzes the aldol (B89426) condensation of propanal, with the rate of formation of the product, 2-methyl-2-pentenal, following the rate expression d[MP]/dt = k[Gly][PA]¹.¹⁻¹·². oup.com The activation energy for this reaction was calculated to be 10.9 kcal/mole. tandfonline.com
In more complex systems, sodium glycinate has been shown to influence cyclocondensation pathways. A study on model systems containing 2,3-butanedione (B143835) found that replacing glycine with sodium glycinate significantly promoted the generation of 2,3,6,7-tetramethylquinoxaline. nih.gov This suggests a base-catalytic role for the glycinate anion. The study further indicated that glycine can catalyze the cyclocondensation of butanedione to form 4,5-dimethyl-1,2-benzoquinone. nih.gov
Participation in Strecker-Type Transformations
The Strecker synthesis is a fundamental route to amino acids, involving the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed. news-medical.netnih.govmasterorganicchemistry.com While glycine can be a product of this reaction, it can also participate in related transformations. news-medical.netresearchgate.net
Research has shown that glycine and its salt, sodium glycinate, can play a role in Strecker-type transformations of intermediates formed during other reactions. In a study involving the pyrolysis of 2,3-butanedione with glycine, it was found that glycine could convert an intermediate (4,5-dimethyl-1,2-benzoquinone) into 4,5-dimethyl-1,2-phenylenediamine through a Strecker-type transformation. nih.gov The use of sodium glycinate in these model systems was shown to significantly promote the formation of subsequent products, indicating its participation in the reaction cascade. nih.gov This highlights the ability of the glycinate species to engage in the complex reaction network characteristic of Strecker-related chemistry.
Exploration of Reaction Pathways and Intermediates
The chemical transformation of sodium glycinate is multifaceted, involving several distinct reaction pathways and transient intermediates. In the synthesis of its derivatives, particularly N-acyl amino acid surfactants, the Schotten-Baumann reaction is a historically significant pathway. This method involves the condensation of a fatty acyl chloride with an amino acid, such as glycine (or its sodium salt), under alkaline conditions. scirp.orgglobethesis.comnih.gov
An alternative and more environmentally friendly pathway involves the direct amidation of fatty acid esters (e.g., methyl esters or glycerides) with sodium glycinate. researchgate.netchalmers.se This process is often conducted in a solvent like glycerol or methanol (B129727) and may be catalyzed by an alkoxide, such as sodium methoxide, to produce N-acyl glycinates. researchgate.netgoogle.com The use of triglycerides, for instance from coconut or palm oil, as the acylation agent instead of fatty acyl chlorides represents a greener synthetic route that avoids the use of more toxic reagents. scirp.orgchalmers.se
The exploration of reaction intermediates provides crucial insights into the mechanisms governing these transformations. In the enzymatic condensation of glycine with succinyl-CoA, catalyzed by 5-aminolevulinate synthase (ALAS), the reaction proceeds through a series of short-lived intermediates. Following the initial formation of an internal aldimine between the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and a lysine (B10760008) residue, glycine binds to form an external aldimine. nih.gov Deprotonation of this species yields a glycine quinonoid intermediate, which is a critical precursor for the subsequent condensation with succinyl-CoA. nih.gov
In other contexts, such as the catalytic formation of fatty acid chlorides where an N-acyl amino acid surfactant itself acts as a catalyst, a Vilsmeier-type complex has been proposed as a reactive intermediate. google.com This complex forms from the reaction of the N-acyl amino acid salt with the halogenating agent, which then facilitates the conversion of the fatty acid to its corresponding acyl chloride. google.com
Process Optimization in Industrial Synthesis of Sodium Glycinate Derivatives
The industrial-scale synthesis of sodium glycinate derivatives, such as sodium N-lauroyl glycinate, presents numerous challenges. These include issues with reagent compatibility, potential solidification of the reaction mixture at elevated temperatures, color formation, and the generation of significant by-products. google.com Consequently, extensive research has been directed towards optimizing these processes to improve efficiency, yield, and product quality.
Yield Enhancement Strategies
Several strategies have been developed to enhance the yield in the synthesis of sodium glycinate derivatives. One effective approach in the reaction between methyl laurate and sodium glycinate is the use of an excess of sodium glycinate in a pseudo packed-bed reactor, which helps drive the reaction towards completion. globethesis.com
Furthermore, reaction conditions have been found to play a critical role. For the synthesis of N-acyl amino acid salts from fatty alkyl esters and amino acid salts, conducting the reaction under pressure (typically 5 to 50 psig) and using a sufficient quantity of an alkoxide catalyst (at least 10 mole percent) has been shown to be necessary for achieving high conversion rates and yields. google.com Research has demonstrated that combining relatively low temperatures (75°C to 95°C) with moderate pressures (10 psig to 25 psig) can lead to yields of 93% or higher. google.com
The adoption of modern reactor technology also offers significant potential for yield enhancement. For example, the implementation of a continuous flow synthesis method using a vertical dynamic reactor (VDR) for certain industrial chemical processes has been shown to increase yield from 85% to 91% while drastically reducing reaction time due to superior mass and heat transfer efficiency. acs.org Enzymatic synthesis routes are also being explored; while they often face challenges of high cost and lower yields, process optimization through methods like response surface methodology can improve conversion rates. researchgate.net
| Strategy | Reactants/Process | Key Findings | Reported Yield/Conversion | Reference |
|---|---|---|---|---|
| Pressurization & Catalyst Concentration | Fatty alkyl ester + Amino acid salt | Applying pressure (5-30 psig) and using at least 10 mole % alkoxide catalyst is critical for high conversion. | 93+% | google.com |
| Green Synthesis in Glycerol | Methyl laurate + Sodium glycinate | Synthesis of sodium N-lauroyl glycinate catalyzed by sodium methoxide in glycerol solvent. | Up to 78.7% | researchgate.net |
| Continuous Flow Reactor (VDR) | Industrial synthesis of 4-BMA (related process) | Continuous flow process improved safety, reduced reaction time, and increased yield compared to batch process. | 91% (up from 85%) | acs.org |
| Enzymatic Synthesis Optimization | Palm oil fractions + Amino acids | Optimization of lipase-catalyzed synthesis using response surface methodology. | 89.03% conversion rate | researchgate.net |
Purity and Selectivity Control
Controlling the purity and selectivity of the final product is paramount in the synthesis of sodium glycinate derivatives. The traditional Schotten-Baumann reaction, while effective, can lead to the formation of sodium chloride as a stoichiometric by-product and is susceptible to the hydrolysis of the fatty acyl chloride, which generates fatty acid impurities. globethesis.comnih.gov
To circumvent these issues, alternative "green" synthetic routes are preferred. The reaction of fatty acid methyl esters with sodium glycinate, for instance, is a cleaner process that can produce a high-quality product with low soap content and no NaCl by-product, which is subsequently removed during purification steps. globethesis.com However, this method can also present challenges; the reaction between methyl laurate and sodium alaninate (B8444949) (a similar amino acid salt) was found to have a low yield due to a competing self-condensation reaction of the alaninate. globethesis.com
High selectivity is a hallmark of enzymatic processes. researchgate.net Biocatalytic methods, using enzymes like lipases or aminoacylases, can offer excellent selectivity under mild reaction conditions, thereby avoiding the formation of toxic by-products. scirp.orgresearchgate.net However, industrial application can be limited by factors such as high enzyme cost and long reaction times. scirp.org
Controlling reaction parameters is a key strategy for ensuring purity. In the synthesis of N-acyl glycinates from fatty esters, operating under optimized conditions of lower temperatures (65°C to 100°C) and controlled pressure helps to produce low-color products while minimizing the formation of undesirable di-acylated by-products. google.com Similarly, in the synthesis of complex chiral derivatives, the hydrolysis of ester groups to yield the final amino acid derivative must be carefully monitored, as reaction times can vary significantly even between enantiomers of the same starting material, affecting the final purity. mdpi.com
| Synthesis Method | Advantages in Purity/Selectivity | Disadvantages/By-products | Reference |
|---|---|---|---|
| Schotten-Baumann Reaction | Well-established industrial method. | Forms NaCl by-product; risk of fatty acyl chloride hydrolysis leading to fatty acid impurities. | globethesis.comnih.gov |
| Fatty Acid Ester Amidation | "Greener" route; avoids toxic reagents; can produce high-purity product with no NaCl. | Can have lower yields due to side reactions (e.g., self-condensation); may require catalyst. | globethesis.comgoogle.com |
| Enzymatic Synthesis | High selectivity; mild reaction conditions; avoids toxic by-products. | Often requires long reaction times; high enzyme cost; can have lower yields. | scirp.orgresearchgate.net |
| Direct Fatty Acid Condensation | Solvent-free potential. | Can generate di- and tripeptide by-products, reducing selectivity for the mono-acylated product. | google.com |
Advanced Applications of Sodium Glycinate in Chemical Engineering and Environmental Science
Carbon Dioxide Capture and Utilization Technologies
Sodium glycinate (B8599266), the sodium salt of the amino acid glycine (B1666218), has emerged as a promising absorbent for carbon dioxide (CO2) capture. Its advantages over conventional alkanolamines include low volatility, resistance to oxidative degradation, and a high absorption capacity. acs.org These characteristics make it a subject of significant research in the development of efficient and environmentally benign carbon capture technologies.
Kinetics of CO2 Absorption in Aqueous Sodium Glycinate Solutions
The reaction between carbon dioxide and sodium glycinate in an aqueous solution is generally considered to follow a fast reaction regime. Research has shown that the reaction order is first order with respect to both CO2 and sodium glycinate. researchgate.nettandfonline.comtandfonline.com
Several studies have determined the second-order reaction rate constant. A key study, utilizing a wetted-wall column apparatus, established the following Arrhenius expression for the rate constant (k₂) over a temperature range of 303.15 K to 323.15 K and a sodium glycinate concentration of 1.0 to 3.5 kmol/m³:
k₂ (m³ kmol⁻¹ s⁻¹) = 1.95 × 10¹³ exp(−7670/T), where T is the absolute temperature in Kelvin. acs.orgresearchgate.netacs.orgacs.org
Another investigation using a stirred semi-batch vessel with a planar gas-liquid interface also determined the reaction to be first order with respect to both reactants. tandfonline.com The findings from these studies are crucial for the modeling and design of absorption towers for industrial applications.
Table 1: Reported Reaction Rate Constants for CO₂ Absorption in Aqueous Sodium Glycinate
| Study Finding | Rate Constant Expression | Methodology | Reference |
|---|---|---|---|
| First order with respect to CO₂ and Sodium Glycinate | Data-driven determination from gas absorption rates | Stirred semi-batch vessel | researchgate.nettandfonline.comtandfonline.com |
| Second-order rate constant | k₂ (m³ kmol⁻¹ s⁻¹) = 1.95 × 10¹³ exp(−7670/T) | Wetted-wall column | acs.orgresearchgate.netacs.orgacs.org |
The activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of the reaction rate. Different experimental setups and conditions have yielded slightly varying values for the activation energy of the CO2-sodium glycinate reaction.
One major study calculated the activation energy to be 63.8 kJ/mol based on data from a wetted-wall column. researchgate.netacs.orgacs.org Another investigation, conducted using a stirred semi-batch vessel, determined the activation energy to be 59.8 kJ/mol. researchgate.nettandfonline.comtandfonline.com A separate study focusing on the reaction of the glycine anion specifically with aqueous CO2 reported an activation energy of 45.4 ± 2.2 kJ/mol. researchgate.net These values are comparable to those of some alkanolamine solvents, indicating a similar temperature dependence.
Table 2: Activation Energy for the CO₂-Sodium Glycinate Reaction from Various Studies
| Activation Energy (kJ/mol) | Experimental Method | Reference |
|---|---|---|
| 63.8 | Wetted-wall column | researchgate.netacs.orgacs.org |
| 59.8 | Stirred semi-batch vessel | researchgate.nettandfonline.comtandfonline.com |
| 45.4 ± 2.2 | Stopped-flow experiments (glycine anion) | researchgate.net |
The rate of CO2 absorption into aqueous sodium glycinate solutions is significantly affected by several operating parameters.
CO2 Partial Pressure: The absorption rate is also dependent on the partial pressure of CO2 in the gas stream, with studies conducted across a range of 25–101.3 kPa. researchgate.nettandfonline.com
Activation Energy Studies for CO2-Glycinate Reactions
Reaction Mechanisms of CO2 Absorption
Understanding the reaction pathway between CO2 and sodium glycinate is fundamental for process optimization.
It is widely accepted that the reaction between carbon dioxide and aqueous solutions of sodium glycinate proceeds through a zwitterion mechanism, which is analogous to the mechanism observed with primary and secondary amines. acs.orgresearchgate.netacs.orgum.edu.my This mechanism involves a two-step process.
Zwitterion Formation: The reaction initiates with a nucleophilic attack on the carbon atom of the CO2 molecule by the lone pair of electrons on the nitrogen atom of the glycinate anion. This results in the formation of a transient, unstable intermediate known as a zwitterion. researchgate.netum.edu.my
Deprotonation: The zwitterion is subsequently deprotonated by a base present in the aqueous solution. researchgate.net This base can be a water molecule, a hydroxyl ion, or another sodium glycinate molecule. researchgate.net The deprotonation step is rapid and leads to the formation of a stable carbamate (B1207046) product and a protonated base. um.edu.my
Carbocarboxylation Mechanisms
The reaction between CO2 and sodium glycinate in an aqueous solution is a complex process. The primary mechanism involves the nucleophilic attack of the deprotonated amine group of the glycinate anion on the carbon atom of the CO2 molecule. This reaction leads to the formation of a carbamate. researchgate.netresearchgate.net
2R-NH2 + CO2 ⇌ R-NHCOO- + R-NH3+
Where R represents the carboxymethyl group (CH2COO-).
Thermodynamics of CO2 Solubility and Loading Capacity
The solubility of CO2 in aqueous sodium glycinate solutions is a key parameter for its application in carbon capture. The CO2 loading capacity, typically expressed as moles of CO2 absorbed per mole of sodium glycinate, is influenced by several factors, including temperature, CO2 partial pressure, and the concentration of the sodium glycinate solution. nist.govnist.govresearchgate.net
Research has shown that CO2 solubility increases with increasing CO2 partial pressure and decreases with increasing temperature and sodium glycinate concentration. nist.govnist.govresearchgate.net For instance, at a given partial pressure, a 10 mass% sodium glycinate solution was found to have a higher CO2 loading capacity compared to 20 and 30 mass% solutions. nist.govresearchgate.net This is attributed to the increased viscosity and reduced availability of free water molecules at higher concentrations, which can hinder the mass transfer of CO2.
Regeneration of CO2-Loaded Sodium Glycinate Solutions
A critical aspect of any CO2 capture process is the regeneration of the solvent, which involves releasing the captured CO2 to be sent for storage or utilization, and recycling the lean solvent back to the absorber.
Energy Requirements for Solvent Regeneration
The total energy required for regeneration, often referred to as the reboiler duty, is the sum of three main components: the heat of reaction (to break the chemical bonds between CO2 and the solvent), the sensible heat (to raise the temperature of the solution to the regeneration temperature), and the heat of vaporization (to produce the steam required for stripping the CO2). datapdf.comresearchgate.net
Comparative Analysis with Other Absorbents
When compared to other absorbents, sodium glycinate presents a mixed profile. Its primary advantages over conventional amines like MEA include its non-volatile nature, which reduces solvent losses, and its higher resistance to oxidative degradation. datapdf.comosti.gov However, its regeneration energy remains a significant drawback. osti.govresearchgate.net
Recent research has explored hybrid systems to address the high regeneration energy. For instance, a hybrid approach combining CO2 absorption by aqueous potassium glycinate with subsequent regeneration and bicarbonate removal by crystallization with a bis-iminoguanidine (BIG) base has shown promise. osti.gov This method avoids the energy-intensive boiling of the amino acid solution and has been reported to have a regeneration energy 40% lower than that of sodium glycinate. osti.gov
Modeling and Simulation of CO2 Capture Systems
Process modeling and simulation are essential tools for optimizing the design and operation of CO2 capture plants using sodium glycinate. gpaeurope.comosti.govresearchgate.net These models help in understanding the complex interplay of various parameters and predicting the system's performance under different operating conditions.
Several studies have utilized process simulators like Aspen Plus and ProTreat™ to model CO2 capture with sodium glycinate. gpaeurope.comosti.gov These simulations often incorporate thermodynamic models, such as the Kent-Eisenberg model, to correlate the vapor-liquid equilibrium (VLE) data of the CO2-sodium glycinate-water system. researchgate.net The models are used to predict key performance indicators like CO2 removal efficiency, solvent loading, and energy consumption. gpaeurope.com
For example, simulations have been used to benchmark the performance of a CO2 capture plant using sodium glycinate against standard solvents like MEA. gpaeurope.com These studies have highlighted the need for accurate kinetic and equilibrium data to ensure the reliability of the simulation results. Furthermore, modeling efforts are also directed towards developing novel process configurations to reduce the high energy penalty associated with sodium glycinate regeneration. osti.gov
Application of Two-Film Models for Mass Transfer
Integrated CO₂ Capture and Conversion using Sodium Glycinate
A transformative approach to carbon management involves integrating CO₂ capture directly with its conversion into valuable products. Sodium glycinate is a key enabler in these systems due to its ability to efficiently capture CO₂ and facilitate its subsequent chemical transformation. acs.org
Once captured, CO₂ can serve as a C1 feedstock for chemical synthesis. One promising route is the conversion of captured CO₂ into carboxylic acids, which are essential ingredients in products like surfactants and polyesters. labpartnering.org Researchers have developed light-driven processes using nickel catalysts to facilitate the attachment of CO₂ to biomass derivatives. labpartnering.org In this process, incident light drives the catalyst to first bond with the biomass-derived organic molecule and then enables the insertion of a CO₂ molecule into the catalyst-carbon bond, forming a carboxylic acid. labpartnering.org While not exclusively developed for sodium glycinate systems, this technology represents a viable pathway for valorizing CO₂ captured by solvents like sodium glycinate, thus offsetting the costs of carbon capture. labpartnering.org
Significant research has been directed towards single-step processes where CO₂ is captured and simultaneously converted, often through mineralization. researchgate.netsemanticscholar.orgosti.gov In these integrated systems, sodium glycinate acts as a shuttle, capturing CO₂ from a gas stream and delivering the resulting bicarbonate ions for reaction with alkaline mineral sources like calcium oxide (CaO) or magnesium oxide (MgO). researchgate.netacs.org This process produces stable, solid carbonates, effectively sequestering the CO₂. acs.org
The key advantage is the inherent regeneration of the sodium glycinate solvent in the aqueous phase, allowing it to undergo multiple capture and release cycles within a single reactor. researchgate.net This eliminates the need for a separate, energy-intensive thermal regeneration step. Research has demonstrated high conversion efficiencies in these systems. For example, at 75°C, using a 1.0 M sodium glycinate solution, a 94.2% conversion of CaO to calcium carbonate was achieved within 3 hours. researchgate.net Similarly, extents of carbon mineralization for Ca(OH)₂ and Mg(OH)₂ reached 97% and 78%, respectively, at 90°C using CO₂-loaded sodium glycinate. acs.org
Carbon Mineralization Efficiency with Sodium Glycinate
| Precursor | SG Conc. (M) researchgate.net | Temperature (°C) researchgate.net | Reaction Time (h) researchgate.net | Conversion (%) researchgate.net |
|---|---|---|---|---|
| CaO | 1.0 | 75 | 3 | 94.2 |
Conversion to Value-Added Carboxylic Acids
Corrosion Inhibition by Glycinate-Derived Compounds
Corrosion is a major issue in industrial settings, particularly in the acidic environments used for cleaning or in CO₂ capture plants themselves. Glycine and its derivatives have been identified as effective, non-toxic, and environmentally friendly corrosion inhibitors. mocedes.orgat.ua These compounds function by adsorbing onto the metal surface, forming a protective film that retards the anodic and/or cathodic corrosion processes. at.ua
Sodium Cocoyl Glycinate, an amino acid-based surfactant, has shown significant promise as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions. researchgate.net Its inhibition efficiency is dependent on concentration and temperature, reaching up to 95.21% at a concentration of 0.2864 mM at 30°C. researchgate.net The adsorption mechanism is described as a mix of physisorption and chemisorption. researchgate.net Other novel glycine derivatives, such as (9H-fluoren-9-yl) methyl (2-(heptadecyl amino)-2-oxoethylcarbamate (FMOC), have also been synthesized and tested as mixed-type inhibitors for carbon steel in sodium chloride solutions. electrochemsci.org The presence of nitrogen and oxygen atoms in the glycinate structure allows for effective coordination with metal atoms, leading to the formation of a stable protective layer. mocedes.orgat.ua
Inhibition Efficiency of Sodium Cocoyl Glycinate on Mild Steel in 1M HCl
| Temperature (°C) researchgate.net | Inhibitor Concentration (mM) researchgate.net | Inhibition Efficiency (%) researchgate.net |
|---|---|---|
| 30 | 0.2864 | 95.21 |
Adsorption Behavior of Sodium Cocoyl Glycinate on Metal Surfaces
Sodium cocoyl glycinate (SCG), an amino acid-based surfactant, demonstrates significant efficacy as a corrosion inhibitor, primarily through its adsorption onto metal surfaces. researchgate.net This process forms a protective film that shields the metal from corrosive environments. researchgate.net The adsorption mechanism is a critical aspect of its inhibitory function and has been found to follow the Langmuir adsorption isotherm model. researchgate.netdntb.gov.uadntb.gov.ua This model suggests that a monolayer of the inhibitor molecules forms on the metal surface.
The adsorption of SCG on mild steel in an acidic medium, such as 1M hydrochloric acid (HCl), is a result of both physical and chemical interactions. researchgate.net This is often referred to as mixed adsorption. researchgate.net The Gibbs free energy of adsorption (ΔG°ads) for this process has been calculated to be between -30 and -40 kJ/mol, values that are indicative of both physisorption (electrostatic interactions) and chemisorption (covalent bonding). researchgate.net Physisorption involves the electrostatic attraction between the charged metal surface and the inhibitor molecules, while chemisorption involves the sharing of electrons between the heteroatoms (nitrogen and oxygen) in the SCG molecule and the vacant d-orbitals of the iron atoms on the steel surface. researchgate.netmdpi.com This dual-mode interaction creates a stable and robust protective layer. researchgate.net
Mechanistic Studies of Corrosion Protection
The primary mechanism by which sodium cocoyl glycinate protects metals from corrosion is by forming an adsorbed protective layer that blocks the active sites on the metal surface. researchgate.net This barrier hinders the electrochemical reactions that cause corrosion. researchgate.net Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating this mechanism. researchgate.netresearchgate.net
Potentiodynamic polarization studies have shown that SCG acts as a mixed-type inhibitor. researchgate.netacs.org This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The presence of SCG in a corrosive medium leads to a decrease in both the anodic and cathodic current densities. researchgate.net
Electrochemical impedance spectroscopy measurements further confirm the formation of a protective film. researchgate.net In the presence of SCG, the charge transfer resistance (Rct) increases significantly, indicating a slowing down of the corrosion rate. dntb.gov.ua Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules, leading to a thicker and more protective film. dntb.gov.ua
Influence of Environmental Parameters on Inhibition Efficiency
The effectiveness of sodium cocoyl glycinate as a corrosion inhibitor is influenced by several environmental factors, most notably temperature and pH. researchgate.netacs.org Research has shown that the inhibition efficiency of SCG decreases as the temperature increases. researchgate.net For instance, in a 1M HCl solution, the inhibition efficiency of SCG on mild steel was found to be 95.21% at 30°C, which decreased to 73.21% at 60°C. researchgate.net This reduction in efficiency at higher temperatures is often attributed to the increased desorption of the inhibitor from the metal surface. mdpi.com
The pH of the corrosive medium also plays a crucial role. acs.orgosti.gov While specific studies on the effect of a wide pH range on SCG are limited, the general behavior of amino acid-based inhibitors suggests that their performance is pH-dependent. acs.org The charge and structure of the amino acid molecule can change with pH, which in turn affects its adsorption characteristics on the metal surface. acs.org For many inhibitors, performance is optimal within a specific pH range, often near neutral or slightly alkaline conditions, where a stable passive film can be maintained. osti.gov
| Temperature (°C) | Inhibitor Concentration (mM) | Inhibition Efficiency (%) |
|---|---|---|
| 30 | 0.2864 | 95.21 |
| 40 | 0.2864 | 88.45 |
| 50 | 0.2864 | 81.13 |
| 60 | 0.2864 | 73.21 |
Chelation Chemistry in Environmental Remediation
Sodium glycinate, the sodium salt of the amino acid glycine, is a powerful chelating agent. researchgate.netwikipedia.org Chelation is a process where a ligand, in this case, the glycinate anion, binds to a central metal ion at multiple points, forming a stable, water-soluble complex. wikipedia.org This property is particularly useful in environmental remediation for the removal of toxic heavy metals from contaminated water and soil. mdpi.comnih.gov
Complexation with Heavy Metal Ions for Removal from Aqueous Media
The glycinate ion acts as a bidentate ligand, meaning it can form two bonds with a metal ion, typically through its amino and carboxylate groups. researchgate.netresearchgate.net This results in the formation of stable five-membered chelate rings with various heavy metal ions, such as copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and iron (Fe²⁺). researchgate.netijnc.ir The formation of these stable, soluble metal-glycinate complexes facilitates the removal of heavy metals from aqueous solutions. researchgate.net
The stability of these complexes is described by their stability constants (log K). researchgate.netnih.gov A higher stability constant indicates a more stable complex and, generally, a more effective chelating agent for that particular metal. researchgate.net The formation of these complexes is also pH-dependent, with the chelating ability of glycinate being more pronounced at specific pH values where the ligand is in its deprotonated form. ijnc.ir
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β |
|---|---|---|---|---|
| Mn(II) | 3.80 | 3.10 | 2.50 | 9.40 |
| Fe(II) | 4.50 | 3.60 | 2.80 | 10.90 |
| Co(II) | 5.00 | 4.05 | 3.10 | 12.15 |
| Ni(II) | 6.20 | 5.10 | 3.85 | 15.15 |
Ligand Exchange Mechanisms in Remediation Processes
In environmental remediation scenarios, heavy metals may already be complexed with other, weaker ligands present in the soil or water. The process by which a stronger chelating agent, like glycinate, displaces a weaker ligand from a metal complex is known as ligand exchange. nih.govjsr.org The thermodynamics and kinetics of these exchange reactions are crucial for the efficiency of the remediation process. nih.gov
The mechanism of ligand exchange can be complex, often involving the formation of an intermediate ternary complex where both the incoming ligand (glycinate) and the outgoing ligand are simultaneously coordinated to the metal ion. jsr.org The rate of these reactions can be influenced by factors such as pH and the presence of protons, which can assist in the dissociation of the original complex. jsr.org For instance, in the case of nickel complexes, the exchange rate is often accelerated at lower pH values due to the protonation of the leaving ligand, which weakens its bond to the metal and facilitates its replacement by the incoming glycinate. jsr.org The favorable thermodynamics and fast kinetics of ligand exchange reactions involving glycinate make it an effective agent for mobilizing and removing heavy metals from contaminated environments. researchgate.net
Coordination Chemistry of the Glycinate Anion with Metal Centers
Ligand Properties of Glycinate (B8599266) Anion
The coordination behavior of the glycinate anion is primarily defined by its donor atoms and its capacity to form multiple bonds with a central metal ion.
The glycinate anion (H₂NCH₂COO⁻) possesses two distinct donor sites: the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. bartleby.combrainly.com This classifies it as an (O,N)-donor ligand. The presence of both a "hard" oxygen donor and a "borderline" nitrogen donor allows it to effectively coordinate with a variety of metal ions. In solution, the protonation state of glycine (B1666218) is pH-dependent, existing in cationic, zwitterionic, and anionic forms. iupac.org Complex formation with metal ions typically involves the deprotonated anionic form, which acts as the ligand. iupac.org
The most prevalent coordination mode for the glycinate anion is as a bidentate ligand, where it simultaneously binds to a metal center through its nitrogen and one of its carboxylate oxygen atoms. brainly.comvaia.combrainly.com This arrangement results in the formation of a highly stable five-membered chelate ring. vaia.com The stability of the resulting complex is enhanced by this chelation effect. brainly.com While bidentate coordination is dominant, other modes, such as monodentate (binding through only one donor atom) or bridging (where the carboxylate group links two metal centers), can occur under specific conditions. iupac.org
(O,N)-Donor Characterization
Complexation with Transition Metals and Main Group Elements
Glycinate forms complexes with a diverse array of metals, including those from the transition series and the main group of the periodic table.
Vanadium(III): Vanadium(III) readily forms complexes with glycinate. For example, tris(glycinato)vanadium(III), [V(Gly)₃], has been synthesized and structurally characterized. scispace.comresearchgate.net In this complex, three bidentate glycinate ligands coordinate to the vanadium(III) ion in an octahedral geometry. scispace.com Studies have also investigated the formation of various vanadium(III)-glycine species in solution. nih.govtandfonline.comresearchgate.net
Tin(II): Tin(II) forms complexes with glycine, and compounds such as Sn(Gly)₂·H₂O have been synthesized and studied. nih.gov In these complexes, glycine acts as a bidentate chelating ligand. nih.govorientjchem.org The complexation of tin(II) with glycine in aqueous solution has also been investigated, revealing the formation of species like [Sn(Gly)]⁺ and Sn(OH)Gly. nih.gov
Silicon and Germanium: While less common, the interaction of glycinate with silicon and germanium has been explored. Theoretical studies have investigated the coordination of divalent metal ions, including those from the main group, with glycine in the gas phase. nih.gov The formation of complexes with these elements often requires specific synthetic conditions.
Metal-glycinate complexes exhibit various stoichiometries, with metal-to-ligand ratios of 1:1, 1:2, and 1:3 being common. wikipedia.orgekb.eg The stability of these complexes is described by their stability constants. The chelate effect, resulting from the bidentate coordination of glycinate, contributes significantly to their thermodynamic stability. ijnc.ir The stability of these complexes is influenced by factors such as the nature of the metal ion and the pH of the solution. ijnc.irscielo.org For instance, the formation of Ni(II)/glycinate complexes is strongly pH-dependent, with successive formation of 1:1, 1:2, and 1:3 complexes as the pH increases. ijnc.ir
| Fe(II) | 4.3 | 3.5 | 2.9 | 10.7 |
Data sourced from various potentiometric and spectrophotometric studies. nih.govresearchgate.netajol.infopublish.csiro.au
Formation of Metal-Glycinate Complexes (e.g., Vanadium(III), Tin(II), Silicon, Germanium)
Structural Elucidation of Metal-Glycinate Complexes
The three-dimensional structures of metal-glycinate complexes are primarily determined using single-crystal X-ray diffraction. This technique has been used to characterize a variety of these complexes, including those of copper, zinc, and vanadium. scispace.comtandfonline.comresearchgate.net For example, the crystal structure of tris(glycinato)vanadium(III) shows a distorted octahedral geometry with the glycinate ligands in a mer configuration. scispace.com Similarly, the structures of copper(II) and zinc(II) bis-glycinate have been resolved, revealing cis and trans configurations, respectively. tandfonline.comresearchgate.net
A range of spectroscopic techniques are also employed to characterize these complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the amino and carboxylate groups to the metal ion. ekb.egorientjchem.orgnih.govjocpr.com Shifts in the vibrational frequencies of these groups upon complexation provide evidence of bonding. orientjchem.org
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in determining the coordination geometry, particularly for transition metal complexes. orientjchem.orgresearchgate.net
X-ray Absorption Spectroscopy (XAS): XAS has been used to study the structure of metal-glycinate complexes in solution, providing details on coordination numbers and bond distances. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Sodium glycinate |
| Glycine |
| Vanadium(III) glycinate |
| Tin(II) glycinate |
| Silicon glycinate |
| Germanium glycinate |
| Copper(II) glycinate |
| Nickel(II) glycinate |
| Zinc(II) glycinate |
| Cobalt(II) glycinate |
| Iron(II) glycinate |
| Manganese(II) glycinate |
| Lead(II) glycinate |
| Cadmium(II) glycinate |
| Calcium bisglycinate |
| Iron bisglycinate |
| Zinc bisglycinate |
| Tris(glycinato)vanadium(III) |
| Sn(Gly)₂·H₂O |
| [Sn(Gly)]⁺ |
| Sn(OH)Gly |
| [V(Gly)₃] |
| Tris(glycinato)chromium(III) |
X-ray Crystallographic Analysis of Coordination Geometries
For instance, in copper(II) glycinate complexes, the copper ion is often found in a distorted square pyramidal or octahedral geometry. vaia.comtandfonline.com In one characterized structure, two glycinate ligands chelate the copper ion in a cis configuration, with a water molecule occupying an axial position to complete a distorted square pyramid. tandfonline.com These square pyramidal units can then be linked into polymeric chains through the free carboxylate oxygens. tandfonline.com In contrast, a zinc-glycinate complex was found to have a trans configuration of the two chelating glycinate units. tandfonline.com
Tris(glycinato) metal complexes, such as those with cobalt(III), chromium(III), and vanadium(III), typically exhibit octahedral coordination geometry. pearson.compearson.comscispace.com These complexes can exist as either facial (fac) or meridional (mer) isomers, depending on the arrangement of the three bidentate glycinate ligands around the metal center. pearson.compearson.com For example, the structure of mer-[V(Gly)₃]·2DMSO has been determined, showing the vanadium(III) center octahedrally coordinated by three glycinate ligands. scispace.com
The table below summarizes key crystallographic data for several metal-glycinate complexes, highlighting the diversity in their coordination geometries.
| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference(s) |
| cis-[Cu(Gly)₂(H₂O)] | Cu(II) | Distorted Square Pyramid | Two cis-chelating glycinate ligands, one coordinated water molecule, forms polymeric chains. | tandfonline.com |
| trans-[Zn(Gly)₂] | Zn(II) | Tetrahedral (within tetra-zinc clusters) | Two trans-chelating glycinate ligands, forms tetra-zinc clusters. | tandfonline.com |
| mer-[V(Gly)₃]·2DMSO | V(III) | Octahedral | Three meridional chelating glycinate ligands. | scispace.com |
| fac-[Co(Gly)₃] | Co(III) | Octahedral | Three facial chelating glycinate ligands. | pearson.compearson.com |
| mer-[Co(Gly)₃] | Co(III) | Octahedral | Three meridional chelating glycinate ligands. | pearson.compearson.com |
| [Cr(C₂H₄NO₂)₃H₂O] | Cr(III) | Monoclinic | --- |
Spectroscopic Characterization of Metal-Ligand Bonds
Spectroscopic techniques provide valuable insights into the nature of the bonds between the metal center and the glycinate ligand. Infrared (IR) and Raman spectroscopy are particularly useful for identifying the coordination of the amino and carboxylate groups.
Upon complexation, characteristic shifts in the vibrational frequencies of the N-H and COO⁻ groups are observed. The disappearance of the NH₃⁺ vibrational modes and the appearance of new bands corresponding to M-N and M-O bonds confirm the formation of the chelate ring. iosrjournals.orgekb.eg For example, in the IR spectra of metal(II)-glycinate complexes, new peaks in the regions of 474-450 cm⁻¹ and 560-568 cm⁻¹ have been attributed to the formation of M-N and M-O bonds, respectively. orientjchem.org The asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) often shift to lower frequencies upon coordination to a metal ion. orientjchem.org
UV-Visible spectroscopy can be used to study the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. A bathochromic shift (shift to longer wavelengths) in the absorption bands upon complexation is often indicative of the coordination of the glycinate ligand to the metal ion. iosrjournals.org
The following table presents a summary of key spectroscopic data for metal-glycinate complexes.
| Spectroscopic Technique | Observation | Interpretation | Reference(s) |
| Infrared (IR) Spectroscopy | Shift in N-H stretching frequencies | Coordination of the amino group to the metal center | iosrjournals.orggoogle.com |
| Infrared (IR) Spectroscopy | Shift in asymmetric and symmetric COO⁻ stretching frequencies | Coordination of the carboxylate group to the metal center | orientjchem.org |
| Infrared (IR) Spectroscopy | Appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹) | Formation of M-N and M-O bonds | ekb.egorientjchem.orggoogle.com |
| Raman Spectroscopy | Changes in the NH₂ stretch and appearance of metal-ligand bond vibrations | Confirmation of chelation | google.com |
| UV-Visible Spectroscopy | Bathochromic shift of absorption bands | Coordination of the glycinate ligand to the metal ion | iosrjournals.org |
Theoretical Studies on Metal-Ligand Interactions
Theoretical and computational chemistry provides a powerful lens for investigating the intricacies of metal-ligand interactions in glycinate complexes. These studies offer insights into binding energies, the nature of the chemical bonds, and the thermodynamic factors governing complex formation.
Quantum Chemical Investigations of Binding Energies
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), have been used to determine the binding energies of metal ions with glycine. These studies help to understand the stability of different coordination modes and the preference of certain metal ions for specific donor atoms.
For instance, theoretical studies on the interaction of first-row transition metal ions with glycine have shown that the binding energy is dependent on the metal ion. capes.gov.br The calculated order of binding energies for M²⁺-Gly complexes is often found to be Cu²⁺ > Ni²⁺ > Zn²⁺ ≈ Co²⁺ > Fe²⁺ > Mn²⁺. capes.gov.br These calculations can also predict the most stable geometric and electronic structures. For example, in the gas phase, the zwitterionic form of glycine often leads to the most stable complexes with many metal ions, typically through an η²O,O coordination. capes.gov.br
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital interactions within the complex. acs.orgacs.org In many metal-glycinate complexes, NBO analysis reveals charge transfer from the ligand to the metal ion, providing a quantitative measure of the covalent character of the metal-ligand bond. capes.gov.bracs.orgacs.org
Analysis of Chelation Effects on Metal Ion Interactions
The chelate effect describes the enhanced stability of complexes containing a chelating ligand compared to analogous complexes with monodentate ligands. libretexts.org This effect is primarily driven by a favorable increase in entropy. libretexts.org When a bidentate ligand like glycinate replaces two monodentate ligands, the total number of independent molecules in the system increases, leading to a positive change in entropy (ΔS), which in turn makes the Gibbs free energy of formation (ΔG) more negative. libretexts.org
Theoretical and Computational Chemistry Studies of Sodium Glycinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the sodium glycinate (B8599266) molecule, derived from its electronic structure.
Density Functional Theory (DFT) Studies on Molecular Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometrical parameters of molecules. Studies utilizing DFT, specifically with the B3LYP method and a 6-31++G(d,p) basis set, have successfully calculated the optimized geometry of sodium glycinate in both the gas phase and in an aqueous solution. rscollege.ac.inresearchgate.net
These calculations provide precise data on bond lengths and angles, which are crucial for understanding the molecule's stability and conformation. rscollege.ac.in For instance, the bond length between the oxygen of the carboxylate group and the sodium ion (O-M), as well as the O-C=O bond angle, have been determined. rscollege.ac.inresearchgate.net It has been observed that the O-M bond length tends to increase when moving from the gas phase to the aqueous phase, which is also accompanied by an increase in the O-C=O bond angle. rscollege.ac.in
Optimized Geometrical Parameters for Sodium Glycinate
The following table presents theoretical data for the optimized geometry of sodium glycinate in the gas phase and an aqueous solution, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Gas Phase | Aqueous Phase |
| Bond Length (Å) | ||
| O-Na | Value | Value |
| Bond Angle (degrees) | ||
| O-C=O | Value | Value |
| Note: Specific numerical values from the source were not available in the provided search results. This table structure is representative of the data discussed in the literature. rscollege.ac.inresearchgate.net |
Ab Initio Calculations for Electronic Structure and Reactivity
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are crucial for studying electronic structure and reactivity. For sodium glycinate, ab initio calculations at the MP2/6-311++G(d,p) level have been employed to investigate its hydration structure.
Research has shown that in the gas phase, one conformer of sodium glycinate, [Na⁺GL⁻]α, is significantly more stable than another, [Na⁺GL⁻]β, by over 30 kJ mol⁻¹. However, upon hydration, the stability reverses. Calculations indicate that with a sufficient number of water molecules (e.g., eight), the most stable hydrated conformers originate from the less stable gas-phase [Na⁺GL⁻]β structure. This highlights the profound impact of solvent interactions on the molecule's conformational preference. Analysis of the electronic density at bond critical points suggests that in bulk water, sodium glycinate dissociates into sodium (Na⁺) and glycinate (GL⁻) ions.
Analysis of Global Reactivity Descriptors (e.g., chemical hardness, softness, chemical potential)
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are powerful indicators of a molecule's chemical reactivity and stability. orientjchem.orgajchem-a.com These descriptors include chemical hardness (η), softness (S), chemical potential (μ), and electronegativity (χ). orientjchem.org
DFT calculations have been used to determine these values for sodium glycinate. rscollege.ac.inresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally implies higher reactivity. irjweb.com Studies have shown that for sodium glycinate, the chemical hardness and chemical potential are higher in the aqueous phase compared to the gas phase, while softness and electronegativity are lower. rscollege.ac.in This suggests that sodium glycinate is less reactive (i.e., more stable) in an aqueous solution. rscollege.ac.in
Global Reactivity Descriptors for Sodium Glycinate
The following table presents theoretical data for global reactivity descriptors of sodium glycinate in the gas phase and an aqueous solution, calculated using DFT.
| Descriptor | Gas Phase | Aqueous Phase |
| HOMO-LUMO Gap (ΔE) | Value | Value |
| Chemical Hardness (η) | Value | Value |
| Chemical Softness (S) | Value | Value |
| Chemical Potential (μ) | Value | Value |
| Electronegativity (χ) | Value | Value |
| Note: Specific numerical values from the source were not available in the provided search results. This table structure is representative of the data discussed in the literature. rscollege.ac.inresearchgate.net |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions over time, providing insights that are not accessible through static quantum calculations.
Predictive Modeling for Solution Behavior
Predictive models are essential for understanding how sodium glycinate behaves in a solution, particularly in water. The hydration structure and stability of sodium glycinate have been effectively probed using a combination of the Monte-Carlo multiple minimum (MCMM) method and quantum mechanical calculations. These studies show that as the number of water molecules surrounding the sodium glycinate ion pair increases, water-water hydrogen bonding becomes more favorable than the ion-water interactions.
Furthermore, molecular dynamics (MD) simulations have been used to investigate the aggregation of glycine (B1666218) and its interaction with ions in aqueous solutions. nih.gov For instance, MD simulations of glycine in salt solutions have been conducted to understand ion-pair formation between sodium ions and the glycine molecule. nih.gov These simulations reveal that sodium ions can coordinate with the carboxylate group of glycine in different states, and the time spent in these states can be quantified. nih.gov Such models are critical for predicting the behavior of sodium glycinate in complex environments, such as in formulations or biological systems. nih.govacs.org
Simulation of Reaction Mechanisms at the Molecular Level
Simulations are invaluable for elucidating the step-by-step mechanisms of chemical reactions. A key application for sodium glycinate solutions is the capture of carbon dioxide (CO₂). osti.govornl.govacs.org Ab initio free energy studies have been performed to investigate the reaction mechanism between the glycinate anion and CO₂ in an aqueous environment. osti.gov
These simulations have detailed the process, showing that the reaction proceeds through the formation of a zwitterionic intermediate. osti.gov The calculations identified the energy barriers for each step, revealing that the initial binding of the glycinate anion to CO₂ to form the intermediate is the rate-limiting step. osti.gov This is attributed to strong non-equilibrium solvent effects that slow the reaction rate. osti.gov Understanding such mechanisms at the molecular level is crucial for optimizing processes like industrial CO₂ capture, where aqueous solutions of sodium glycinate are considered promising absorbents. osti.govosti.govmdpi.com
Intermolecular Interactions and Solvation Phenomena
The study of intermolecular interactions and solvation is critical to understanding the behavior of sodium glycinate in solution. These phenomena govern its solubility, reactivity, and its role in various chemical and biological processes. Computational chemistry provides powerful tools to investigate these interactions at a molecular level.
Hydration Free Energy Calculations
Hydration free energy (HFE) is a fundamental thermodynamic quantity representing the free energy change when a solute is transferred from the gas phase to a solvent. orientjchem.org It provides a quantitative measure of a solute's stability in an aqueous environment. orientjchem.org For salts of amino acids like sodium glycinate, computational methods, particularly Density Functional Theory (DFT), are employed to calculate this value. orientjchem.org
The calculation is typically performed using the following thermodynamic cycle:
ΔG⁰Hydr = ΔG⁰S – ΔG⁰g orientjchem.org
Where:
ΔG⁰Hydr is the standard hydration free energy.
ΔG⁰g is the standard free energy of the solute in the gas phase.
ΔG⁰S is the standard free energy of the solute in the solvent. orientjchem.org
These free energy values are computed for the optimized geometry of the molecule in both the gas phase and the aqueous phase, often using a polarizable continuum model (PCM) to represent the solvent. orientjchem.org A study utilizing the DFT B3LYP method with a 6-31++G(d,p) basis set has been used to determine the hydration free energies for various amino acid salts. orientjchem.org Such computational work is highly significant for applications like the post-combustion capture of CO2 using aqueous solutions of alkali metal amino acid salts. orientjchem.org
| Computational Method | Basis Set | Solvation Model | Key Principle |
|---|---|---|---|
| Density Functional Theory (DFT) - B3LYP | 6-31++G(d,p) | Polarizable Continuum Model (PCM) | Calculates the difference in standard free energy of the solute between the solvent and gas phases. orientjchem.org |
| Molecular Dynamics (MD) with Alchemical Free Energy Calculations | Force fields (e.g., AMBER, CHARMM) | Explicit Water Models (e.g., TIP3P) | Gradually "transforms" the solute into solvent over a series of non-physical intermediate states to calculate the free energy change. nih.gov |
| Quantum Mechanical (QM) / Monte-Carlo Multiple Minimum (MCMM) | MP2/6-311++G(d,p) | Conductor-like Polarizable Continuum Model (CPCM) / Explicit Water | Probes hydration structure by combining quantum calculations with statistical sampling of water molecule configurations. nih.gov |
Quantum mechanical (QM) calculations combined with Monte-Carlo (MC) sampling have also provided deep insights into the hydration process of sodium glycinate. nih.gov One study probed the hydration structure of Na⁺GL⁻ using the MCMM method with QM calculations at the MP2/6-311++G(d,p) level. nih.gov It was found that while one conformer, [Na⁺GL⁻]α, is more stable in the gas phase, another conformer, [Na⁺GL⁻]β, becomes more stable with higher degrees of hydration and in the liquid phase, as determined by the conductor-like polarizable continuum model (CPCM). nih.gov This highlights the profound effect of solvation on the conformational preference of the ion pair.
Studies on Glycinate Ion-Solvent Interactions
The interaction between the glycinate anion and solvent molecules, particularly water, is dominated by strong electrostatic forces and hydrogen bonding. Theoretical studies have been instrumental in elucidating the specific nature of these interactions.
A detailed analysis of the hydration of sodium glycinate revealed that as the number of water molecules surrounding the ion pair increases, the interactions between the water molecules themselves (water-water hydrogen bonding) become more favorable than the direct ion-water interactions. nih.gov This competition is crucial in the process of dissociation. By analyzing the electron density at the bond critical points for the Na-X (where X = O1, O2, N) bonds, studies predict that sodium glycinate will ultimately dissociate into separate Na⁺ and GL⁻ ions in bulk water. nih.gov
Molecular dynamics (MD) simulations and DFT calculations have further explored the specifics of these interactions. researchgate.net In studies of glycine-water clusters, the stabilization of the zwitterionic form of glycine upon solvation is explained by changes in the wave functions of forming and breaking bonds and by specific interaction energies within the solvated clusters. researchgate.net The Gibbs energies of glycinate ion resolvation have been shown to be significantly influenced by the acid-base properties of the solvent, as observed in water-dimethyl sulfoxide (B87167) and water-alcohol mixtures. researchgate.net
In more complex systems, such as those involving ionic liquids, the glycinate anion plays a dominant role in the solvation shell. mdpi.comacs.org For instance, in cholinium glycinate, the glycinate anion is often the closest solvating species to protein residues, displacing water from the inner solvation shell. mdpi.com The nature of these ion-solvent interactions is influenced by a combination of hydrophobic effects and charge effects, which are temperature-dependent. researchgate.net
| Finding | Methodology | Significance | Reference |
|---|---|---|---|
| Water-water H-bonding becomes preferential over ion-water interactions as hydration increases. | QM/MCMM | Explains the mechanism leading to the dissociation of the Na⁺GL⁻ ion pair in bulk water. | nih.gov |
| Gibbs energies of glycinate resolvation are largely determined by the acid-base properties of the solvent mixture. | Experimental and Theoretical Analysis | Highlights the role of the solvent's chemical nature in the thermodynamics of solvation. | researchgate.net |
| Ion-solvent interactions in some systems are governed by a balance of hydrophobic and charge effects. | Molecular Dynamics (MD) | Provides a framework for understanding glycinate interactions in different solvent environments beyond pure water. | researchgate.net |
| The glycinate anion is a primary solvating species for macromolecules in certain ionic liquids. | Molecular Dynamics (MD) | Demonstrates the strong interaction potential of the glycinate anion in complex biological or chemical systems. | mdpi.com |
Advanced Analytical Methodologies in Sodium Glycinate Research
Spectroscopic Techniques for Structural Characterization
Spectroscopy is a fundamental tool in the study of sodium glycinate (B8599266), enabling researchers to probe its molecular structure and identify key functional groups. Different spectroscopic techniques provide complementary information, leading to a comprehensive understanding of the compound's identity and conformation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum. In the analysis of sodium glycinate and its reaction products, such as sodium cocoyl glycinate, IR spectroscopy provides clear evidence of chemical transformations. scirp.org For instance, in the synthesis of cocoyl glycine (B1666218) from coconut oil and sodium glycinate, the formation of an amido linkage is confirmed by the appearance of new absorption peaks. scirp.org A peak around 3310 cm⁻¹ is indicative of the N-H stretching vibration, while a peak near 1643 cm⁻¹ corresponds to the C=O stretching vibration of the acylamino group. scirp.org
| Functional Group | Characteristic IR Absorption Band (cm⁻¹) |
| N-H Stretch (Amide) | ~3310 |
| C=O Stretch (Acylamino) | ~1643 |
| C=O Stretch (Ester) | ~1742 |
| C=O Stretch (Carboxyl) | ~1698 |
| Data derived from the analysis of cocoyl glycine synthesis. scirp.org |
A typical specification for sodium glycinate includes a requirement for its infrared spectrum to conform to a standard, ensuring the identity and quality of the compound. avantorsciences.com
Mass Spectrometry (ESI-MS, LC/MS) for Compositional Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly effective for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar molecules like amino acid derivatives.
In the context of sodium glycinate research, ESI-MS is often coupled with liquid chromatography (LC/MS) to analyze complex mixtures. scirp.org For example, in the production of sodium cocoyl glycinate, LC/MS is used to identify and quantify the different acyl glycine components in the final product. scirp.orgscirp.org This analysis reveals a series of acyl glycines with varying fatty acid chain lengths. scirp.org The data obtained from LC/MS can be used to construct a detailed compositional profile of the product. scirp.org
Table: Composition of Cocoyl Glycine Determined by LC/MS scirp.org
| Component | Acyl Chain | Abundance (%) |
|---|---|---|
| Lauryl Glycine | C12:0 | 43 |
| Myristyl Glycine | C14:0 | 21 |
The exact mass of sodium glycinate is 97.01397265 Da, a value that can be precisely determined by high-resolution mass spectrometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure and conformation of molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In studies involving sodium glycinate, NMR is used to monitor chemical reactions and characterize the resulting products. For instance, in the context of carbon dioxide capture, ¹³C NMR spectra can reveal the composition of a sodium glycinate solution after CO₂ absorption. mdpi.com The chemical shifts of the carbon atoms provide insights into the formation of species like carbamates. mdpi.com Similarly, ¹H NMR spectroscopy has been employed to determine the concentrations of carbamate (B1207046) and carbonate in amino acid sorbents after CO₂ loading. osti.gov
Chromatographic Methods for Purity and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for assessing the purity of sodium glycinate and for monitoring the progress of chemical reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used in the quality control of sodium glycinate and its derivatives. For instance, the purity of glycine sodium salt hydrate (B1144303) is often specified as ≥99% as determined by HPLC.
In the analysis of sodium cocoyl glycinate, HPLC is used to determine the composition of the carbon chain. google.com A typical HPLC method for this analysis might use a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water. google.com The separated components are detected by a UV detector, and the resulting chromatogram provides a quantitative measure of each component. google.com HPLC can also be coupled with mass spectrometry (LC/MS) for even more detailed compositional analysis. scirp.orgscirp.org
Ion-pair HPLC is a specific mode of HPLC that has been successfully used for the quantitative analysis of glycine oligomerization, a reaction of interest in prebiotic chemistry research. acs.org
Gas Chromatography (GC) for Volatile Component Analysis in Processes
Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. In research related to sodium glycinate, GC is particularly useful for analyzing volatile components in reaction mixtures or gas streams.
For example, in studies of carbon dioxide absorption by sodium glycinate solutions, GC has been used to determine the solubility of CO₂ in the solution by analyzing the gas phase. researchgate.netacs.org In synthetic chemistry, GC analysis can be used to monitor the progress of reactions, such as in the synthesis of menthol (B31143) glycinates, by tracking the disappearance of starting materials. acs.org
Surface Characterization Techniques
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high resolution. nih.govresearchgate.net It operates by scanning a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. nih.govrsc.org The resulting images reveal detailed information about the shape, size, and texture of the particles.
In the context of sodium glycinate, SEM has been utilized to study the morphology of materials involved in processes where sodium glycinate is a key component. For instance, in studies of carbon mineralization, SEM images have revealed how the presence of sodium glycinate influences the transformation of hexagonal flakes of unreacted particles into nest-like structures of the product. rsc.orgelectrochemsci.org Research on the electrodeposition of Ni-Mo alloys from alkaline glycinate solutions also employed SEM to investigate the microstructure of the resulting coatings. atamanchemicals.com While direct SEM analysis of pure, solid sodium glycinate is not extensively detailed in the provided research, it is described as a white or pale yellow crystalline powder. chembk.comalfa-chemistry.comresearchgate.net Based on studies of related compounds like glycine, which can form different crystal polymorphs with varying morphologies, SEM would be an invaluable tool for characterizing the crystal habit of sodium glycinate. researchgate.net
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. electrochemsci.orgscialert.net AFM provides a three-dimensional profile of the surface on a nanoscale by measuring forces between a sharp probe and the sample surface. electrochemsci.org This technique is particularly useful for quantifying surface roughness and observing surface features with near-atomic resolution. scialert.netacs.org
In research involving sodium glycinate, AFM has been applied to examine the surface topography and heterogeneity of Ni-Mo alloy coatings electrodeposited from a sodium glycinate solution. atamanchemicals.com These studies demonstrate the capability of AFM to provide detailed topographical maps of surfaces where sodium glycinate plays a role in their formation. atamanchemicals.com The technique can reveal fine details about the surface texture that are not discernible with other methods. acs.org For pure sodium glycinate, which exists as a crystalline solid, AFM could be used to analyze the topography of its crystal faces, providing insights into its growth mechanisms and surface energy.
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. atamanchemicals.com The method works by illuminating the particles with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more quickly, causing rapid fluctuations, while larger particles move more slowly, leading to slower fluctuations. From these fluctuations, the hydrodynamic diameter of the particles can be determined.
While specific DLS studies on the aggregation of pure sodium glycinate are not extensively covered in the provided search results, the technique is highly relevant for understanding its behavior in solution. For related amino acid-based surfactants, such as sodium lauroyl glycinate, DLS is used to measure the hydrodynamic diameter and assess colloidal stability under various conditions. nih.gov In studies of other sodium salt surfactants, DLS has been employed to determine the hydrodynamic radius of micelles and study their aggregation behavior in the presence of different salts. scispace.com These examples highlight the utility of DLS for investigating the formation of aggregates and determining their size distribution in solutions containing sodium glycinate.
Calorimetric and Thermodynamic Measurement Techniques
The thermodynamic properties of sodium glycinate, such as its heat capacity and the enthalpy changes associated with its reactions, are crucial for process design and energy calculations, particularly in applications like carbon dioxide capture.
Differential Scanning Calorimetry (DSC) for Heat Capacity Determination
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. alfa-chemistry.comacs.org This method can be used to determine a material's heat capacity, as well as to study thermal transitions such as melting and glass transitions. researchgate.netacs.orgacs.org
In the study of sodium glycinate solutions, DSC is a key method for measuring heat capacity. nih.gov This data is essential for calculating the sensible heat component of the total regeneration energy in CO2 absorption processes. nih.gov For example, the heat capacity of a 30 wt % aqueous solution of sodium glycinate has been experimentally determined using DSC. chembk.comnih.gov
Table 1: Experimentally Determined Heat Capacity of 30 wt % Sodium Glycinate Solution
| Temperature (°C) | Heat Capacity (J/g°C) |
| 40 | 3.35 |
| 60 | 3.45 |
| 80 | 3.55 |
| 100 | 3.65 |
| 120 | 3.75 |
This table is generated based on data reported in studies on CO2 absorption by sodium glycinate solutions. The exact values can vary based on experimental conditions.
Experimental Determination of Enthalpy of Reaction and Vaporization
The enthalpy of reaction and enthalpy of vaporization are critical thermodynamic parameters for assessing the energy requirements of processes involving sodium glycinate.
The enthalpy of vaporization is another major component of the regeneration energy, representing the energy needed to produce steam for stripping the absorbed CO2. nih.gov For a 30 wt % aqueous solution of sodium glycinate, the heat of vaporization has been evaluated by applying the Clausius-Clapeyron equation to vapor pressure data. chembk.comnih.gov
Table 2: Thermodynamic Properties of 30 wt % Aqueous Sodium Glycinate Solution for CO2 Capture
| Thermodynamic Property | Value | Unit |
| Enthalpy of Reaction (with CO2) | -72.5 to -59.5 | kJ/mol of SG |
| Heat of Vaporization | 955 | kJ/kg of CO2 |
This table is compiled from data in studies on the thermodynamics of CO2 absorption by sodium glycinate solutions. The enthalpy of reaction can vary with temperature and CO2 loading.
Mechanistic Insights into Specific Chemical Functions
Role of Sodium Glycinate (B8599266) in Specific Chemical Synthesis Pathways
Sodium glycinate, the sodium salt of the amino acid glycine (B1666218), serves as a versatile reagent in various chemical syntheses, primarily owing to its basic and nucleophilic character. It can be prepared through the neutralization of glycine with sodium hydroxide (B78521) or sodium carbonate in an aqueous solution. smolecule.com Another method involves the reaction of glycine with sodium metal in absolute alcohol. smolecule.com
In organic synthesis, sodium glycinate can function as a base. For instance, it can be used as an alternative to a mixture of glycine and sodium methoxide (B1231860) in certain reactions, such as the synthesis of 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetic acid. In this context, a pressure flask is charged with the starting materials, methanol (B129727), and sodium glycinate, and the reaction is heated.
Furthermore, sodium glycinate is a key component in the synthesis of N-acyl amino acid surfactants. For example, sodium cocoyl glycinate is synthesized from cocoyl chloride and glycine in the presence of a base. google.com Similarly, sodium lauroyl glycinate is prepared from lauroyl chloride and glycine. google.com The synthesis of cocoyl glycine can also be achieved directly from coconut oil and sodium glycinate. scirp.org This reaction involves reacting oils from sources like coconut, peanut, and soybean with sodium glycinate as acyl donors to produce acyl glycine surfactants. researchgate.net
Glycine itself, from which sodium glycinate is derived, is an intermediate in the production of various chemical products, including the herbicide glyphosate. wikipedia.org
Mechanisms of Action in Surfactant Properties of Glycinate Derivatives
Glycinate derivatives, particularly N-acyl glycinates, are a significant class of amino acid-based surfactants. whiterose.ac.uk These surfactants are known for their favorable interaction with skin and hair, low toxicity, and biodegradability. scirp.org Their surfactant properties are governed by the structure of the molecule, which consists of a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail. researchgate.net
N-acyl glycinates are considered modified fatty acids where the hydrocarbon chain is interrupted by an amido linkage, which enhances solubility and adsorption characteristics compared to the parent fatty acids. scirp.org The small size of the glycine head group facilitates the formation of smaller surfactant micelles, which can contribute to a creamy lather during use. google.com
In aqueous solutions, surfactant molecules exist as monomers at low concentrations. As the concentration increases, they begin to aggregate at the air-water interface. scielo.br Once the interface is saturated, the surfactant monomers spontaneously form spherical aggregates in the bulk solution called micelles. scielo.brscielo.br This process, known as micellization, occurs at a specific concentration called the Critical Micelle Concentration (CMC). scirp.orgscielo.br
The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and achieve maximum surface tension reduction. scirp.org The CMC of N-acyl glycinate surfactants is influenced by the length and nature of the hydrophobic acyl chain. An increase in the fatty acyl chain length generally enhances the interfacial activity and intermolecular interactions, leading to a more compact arrangement of surfactant molecules. researchgate.net
Studies have shown that the CMC of sodium cocoyl glycinate, which has a mix of acyl chain lengths derived from coconut oil, is significantly lower than that of sodium lauroyl glycinate (predominantly a C12 chain). scirp.org The presence of unsaturated bonds, like the cis C=C bonds in oleoyl (B10858665) and linoleoyl chains, can bend the hydrophobic tails, which may affect the compact packing of the surfactant molecules. researchgate.net
The table below presents the CMC values for various sodium N-acyl glycinate surfactants.
| Surfactant | Critical Micelle Concentration (CMC) |
| Sodium N-Capriloyl Glycinate | 1.785 mol/L iosrjournals.org |
| Sodium N-Caproyl Glycinate | 1.195 mol/L iosrjournals.org |
| Sodium N-Palmitoyl Glycinate | 0.299 mol/L iosrjournals.org |
| Sodium N-Oleoyl Glycinate | 0.277 mol/L iosrjournals.org |
| Sodium Cocoyl Glycinate | 0.21 mmol/L scirp.org |
| Sodium Lauroyl Glycinate | 12 mmol/L scirp.org |
| Sodium Salt of Acyl Glycine from Peanut Oil | 0.057 mmol/L researchgate.net |
| Sodium Salt of Acyl Glycine from Soybean Oil | 0.05 mmol/L researchgate.net |
This table is interactive. Click on the headers to sort the data.
N-acyl glycinate surfactants are effective at reducing the surface tension of water. researchgate.net The surfactant molecules adsorb at the air-liquid interface, orienting their hydrophobic tails towards the air and their hydrophilic heads towards the water. This reduces the cohesive energy at the surface, thereby lowering the surface tension. scielo.br
The effectiveness of a surfactant is also measured by the surface tension value at the CMC (γCMC). A lower γCMC indicates a greater reduction in surface tension. For example, sodium cocoyl glycinate, the sodium salt of acyl glycine from peanut oil, and the sodium salt of acyl glycine from soybean oil have been shown to reduce the surface tension of water to 33.1, 31.6, and 33.4 mN/m, respectively. researchgate.net
The table below provides surface tension data for several sodium N-acyl glycinate surfactants at their CMC.
| Surfactant | Surface Tension at CMC (γCMC) (mN/m) |
| Sodium N-Capriloyl Glycinate | 41.43 iosrjournals.org |
| Sodium N-Caproyl Glycinate | 38.17 iosrjournals.org |
| Sodium N-Palmitoyl Glycinate | 39.70 iosrjournals.org |
| Sodium N-Oleoyl Glycinate | 33.36 iosrjournals.org |
| Sodium Cocoyl Glycinate | ~33 scirp.org |
| N-acyl glycine surfactant from palm oil | 33.6 scielo.br |
This table is interactive. Click on the headers to sort the data.
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
Understanding the Interactions with Inorganic Substrates (e.g., Silver, Copper)
Sodium glycinate is utilized in the cleaning of metal objects, particularly those made of silver and copper alloys, due to its ability to form stable complexes with metal ions. researchgate.netriverlandtrading.com This property is central to its function in tarnish removal and other cleaning processes.
Silver objects tarnish due to the formation of a dark layer of silver sulfide (B99878) (Ag₂S) on the surface, which results from the reaction of silver with sulfur-containing compounds in the atmosphere. canada.capublications.gc.ca In silver-copper (B78288) alloys, the tarnish also contains copper sulfide (Cu₂S). publications.gc.ca
Sodium glycinate solutions have proven to be effective in removing this brownish-black tarnish. researchgate.net The cleaning mechanism involves the reaction of sodium glycinate with the metal sulfides that constitute the tarnish. Glycine, being a bidentate ligand, can form stable, water-soluble complexes with both silver and copper ions. wikipedia.org This complexation reaction effectively lifts the tarnish from the metal surface. The process is considered a chemical cleaning method that is selective for tarnish removal while leaching only very small quantities of the underlying silver and copper. researchgate.netresearchgate.net
The glycinate ion (H₂NCH₂COO⁻) coordinates with the metal ions (Ag⁺ and Cu²⁺) present in the tarnish layer. This interaction leads to the dissolution of the metal sulfides as they are converted into soluble metal-glycinate complexes, which can then be easily rinsed away.
The ability of sodium glycinate to form water-soluble complexes with metal ions is a key aspect of its application in cleaning and metal treatment processes. riverlandtrading.com Glycine acts as a chelating agent, binding to metal ions through both its amino group and its carboxylate group to form a stable ring structure. wikipedia.org
In the context of cleaning silver-copper alloys, sodium glycinate reacts with the copper oxides and sulfides present in the tarnish. researchgate.net Studies using UV-Vis spectroscopy have shown that in alkaline glycine solutions, dissolved copper exists in the cupric (Cu²⁺) state and forms a neutral copper-glycinate complex. researchgate.net This complex is water-soluble, facilitating the removal of copper-containing corrosion products from the surface of the object. researchgate.net
The formation of these stable, soluble complexes, such as Cu(glycinate)₂, prevents the redeposition of the metal ions onto the cleaned surface. wikipedia.org This chelation chemistry is also applied in electroplating baths, where sodium glycinate is used as a complexing agent to improve the quality of metal plating with ions like copper, nickel, and zinc. riverlandtrading.com
Q & A
Basic Research Questions
Q. How can researchers determine the solubility of sodium glycinate in aqueous solutions under varying CO₂ loading conditions?
- Methodological Answer : Solubility measurements require solid–liquid equilibrium (SLE) studies using controlled cooling baths and CO₂-loading experiments. For sodium glycinate (SG), hydrate formation complicates measurements in low CO₂ concentrations (0–0.25 mol CO₂/mol SG), necessitating crystal seeding to induce phase separation. Comparative studies with potassium glycinate (PG) systems, which avoid hydrate formation, can validate experimental setups . Data should be cross-referenced with vapor-liquid equilibrium (VLE) models, such as the Kent-Eisenberg model, to ensure thermodynamic consistency .
Q. What electrochemical methods are suitable for analyzing sodium glycinate’s interaction with metal ions in solution?
- Methodological Answer : Polarography and voltammetry are effective for studying sodium glycinate–metal complexes. For example, in neptunium(VI)-glycinate systems, pH-dependent shifts in half-wave potentials and limiting currents reveal binding mechanisms. Experimental parameters include controlling glycinate concentration (1.0–3.8 M), ionic strength (0.5 M sodium perchlorate), and pH ranges (1.0–5.0) to isolate redox behavior . Diffusion coefficients calculated from current-voltage curves provide insights into reaction kinetics .
Advanced Research Questions
Q. How do sodium and potassium counterions influence the phase behavior of glycinate solutions during CO₂ absorption?
- Methodological Answer : Comparative SLE studies show sodium glycinate forms hydrates at low CO₂ loadings, while potassium glycinate avoids this due to ion-specific effects. Advanced techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify hydrate structures. Mid-concentration ranges (0.5 mol CO₂/mol SG/PG) exhibit similar solubility trends, but sodium systems require careful temperature control to prevent metastable phases . Statistical analysis of phase diagrams should account for ion hydration entropy and lattice energy differences .
Q. How can researchers resolve contradictions in CO₂ absorption efficiency data for sodium glycinate across studies?
- Methodological Answer : Discrepancies often arise from inconsistent experimental conditions (e.g., CO₂ partial pressure, temperature, glycinate purity). Researchers should:
- Standardize protocols using reference datasets (e.g., Mondal et al., 2015 ).
- Validate models (e.g., Kent-Eisenberg) against high-precision VLE data.
- Perform sensitivity analyses to quantify the impact of minor impurities (<1% glycine) on absorption capacity .
Q. What advanced spectroscopic techniques characterize sodium glycinate’s role in active packaging materials?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) can track CO₂ absorption mechanisms in agar-based films. For example, sodium glycinate’s amine groups react with CO₂ to form carbamates, detectable via FTIR peaks at 1650 cm⁻¹ (C=O stretch). Thermogravimetric analysis (TGA) quantifies CO₂ uptake capacity, while water vapor permeability tests assess material stability under humid conditions .
Experimental Design & Data Analysis
Q. How should researchers design replication studies for sodium glycinate-based CO₂ capture systems?
- Methodological Answer : Replication requires:
- Detailed documentation of glycinate synthesis (e.g., NaOH-glycine molar ratio, purification steps).
- Publication of raw SLE/VLE data in supplementary materials, including metastable phase annotations.
- Transparent reporting of cooling rates and seeding protocols to address reproducibility challenges in hydrate formation .
Q. What statistical approaches are recommended for analyzing pH-dependent solubility data of sodium glycinate?
- Methodological Answer : Multivariate regression models can correlate solubility with pH and CO₂ loading. For example, a three-parameter model:
where = solubility (mol/kg), and coefficients are derived from least-squares fitting. Outliers caused by hydrate formation should be excluded or flagged .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
